Cas no 1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone)

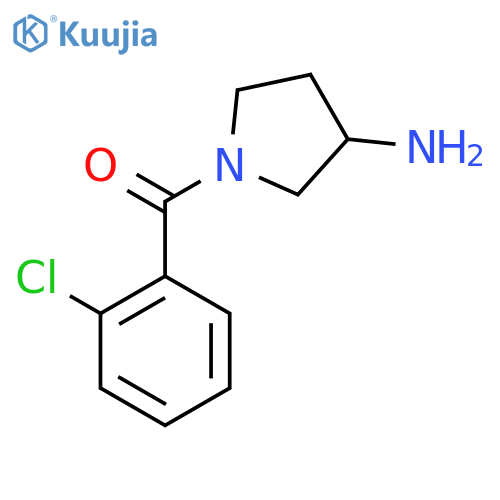

1340263-93-5 structure

商品名:(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

CAS番号:1340263-93-5

MF:C11H13ClN2O

メガワット:224.686721563339

CID:4775365

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

- (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

-

- インチ: 1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2

- InChIKey: RZFSCNUSBRWNDE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1C(N1CCC(C1)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 247

- トポロジー分子極性表面積: 46.3

- 疎水性パラメータ計算基準値(XlogP): 1.3

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-3559-0.5g |

(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-3559-2.5g |

(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| TRC | A226426-100mg |

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 100mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A226426-500mg |

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 500mg |

$ 365.00 | 2022-06-08 | ||

| Life Chemicals | F1907-3559-1g |

(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-3559-0.25g |

(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-3559-5g |

(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-3559-10g |

(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | A226426-1g |

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |

1340263-93-5 | 1g |

$ 570.00 | 2022-06-08 |

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬